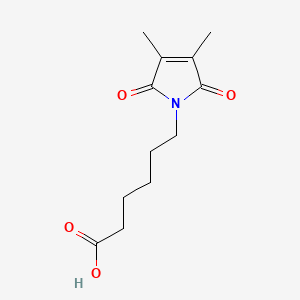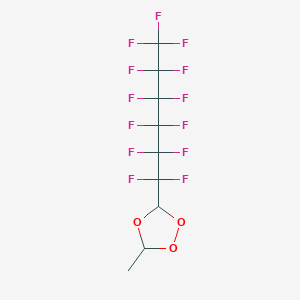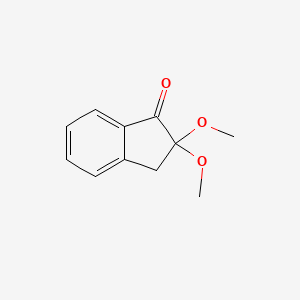
Dimethoxyindanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethoxyindanone, specifically 5,6-Dimethoxy-1-indanone, is an organic compound with the molecular formula C11H12O3. It is a derivative of indanone, characterized by the presence of two methoxy groups attached to the benzene ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethoxy-1-indanone typically involves the aldol condensation of benzylpiperidine-carboxyaldehyde with dimethoxyindanone, utilizing the Wittig reaction . This method is efficient and widely used in laboratory settings.
Industrial Production Methods
In industrial settings, the synthesis of 5,6-Dimethoxy-1-indanone can be achieved through a similar aldol condensation process, followed by purification steps such as crystallization and sublimation to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dimethoxy-1-indanone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methoxy groups into hydroxyl groups.
Reduction: The carbonyl group in the indanone ring can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Hydroxylated derivatives of 5,6-Dimethoxy-1-indanone.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted indanone derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5,6-Dimethoxy-1-indanone has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5,6-Dimethoxy-1-indanone involves its interaction with molecular targets such as acetylcholinesterase. The compound inhibits the enzyme’s activity, which can lead to increased levels of acetylcholine in the brain. This mechanism is particularly relevant in the context of Alzheimer’s disease treatment .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-1-indanone
- 5-Hydroxy-1-indanone
- 5-Chloro-1-indanone
Comparison
Compared to other indanone derivatives, 5,6-Dimethoxy-1-indanone is unique due to the presence of two methoxy groups, which can influence its reactivity and biological activity. For instance, the methoxy groups can enhance the compound’s ability to cross the blood-brain barrier, making it more effective in neurological applications .
Propiedades
Número CAS |
62937-77-3 |
|---|---|
Fórmula molecular |
C11H12O3 |
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
2,2-dimethoxy-3H-inden-1-one |
InChI |
InChI=1S/C11H12O3/c1-13-11(14-2)7-8-5-3-4-6-9(8)10(11)12/h3-6H,7H2,1-2H3 |
Clave InChI |
VXIUQBQARXJTPN-UHFFFAOYSA-N |
SMILES canónico |
COC1(CC2=CC=CC=C2C1=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


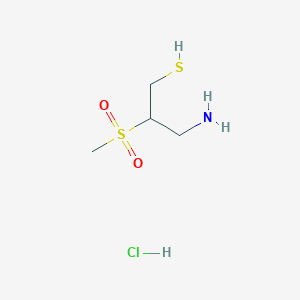
![4-[2-(3,5-Dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14499061.png)
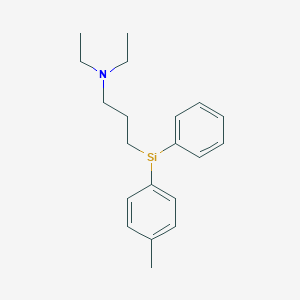
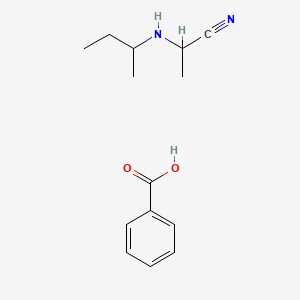
![Dispiro[2.1.2.1]octan-4-one](/img/structure/B14499083.png)
![1,2,4-Trimethyl-3-(4-nitrophenyl)benzo[F]quinolin-4-ium iodide](/img/structure/B14499091.png)
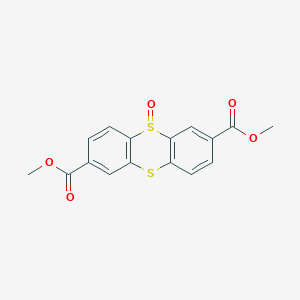
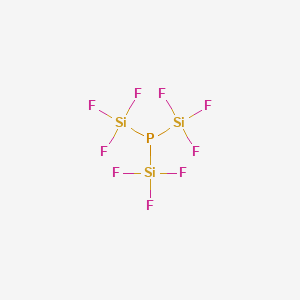
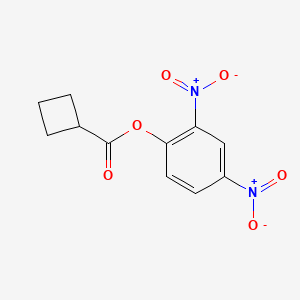
![1,4-Bis[(5-ethylnonan-2-YL)oxy]-1,4-dioxobutane-2-sulfonic acid](/img/structure/B14499118.png)
![N,2-Dicyclohexyl-1,2-diazaspiro[2.5]octane-1-carboxamide](/img/structure/B14499127.png)
